molecular formula C16H9Cl2F B14072795 1-(2,4-Dichlorophenyl)-5-fluoronaphthalene

1-(2,4-Dichlorophenyl)-5-fluoronaphthalene

Cat. No.: B14072795
M. Wt: 291.1 g/mol
InChI Key: VVLQRCMSHBWMQN-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-5-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with a 2,4-dichlorophenyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-5-fluoronaphthalene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-dichlorophenylboronic acid and 5-fluoronaphthalene.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2,4-dichlorophenylboronic acid with 5-fluoronaphthalene in the presence of a palladium catalyst and a base such as potassium carbonate.

    Purification: The crude product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-5-fluoronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used for nitration or sulfonation reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can introduce nitro groups onto the aromatic ring, while oxidation can lead to the formation of carboxylic acids .

Scientific Research Applications

1-(2,4-Dichlorophenyl)-5-fluoronaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-5-fluoronaphthalene involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring can influence its reactivity and binding affinity to various biological targets. The compound may interact with enzymes, receptors, or other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Dichlorophenyl)-5-fluoronaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Its combination of chlorine and fluorine substituents makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H9Cl2F

Molecular Weight

291.1 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-5-fluoronaphthalene

InChI

InChI=1S/C16H9Cl2F/c17-10-7-8-13(15(18)9-10)11-3-1-5-14-12(11)4-2-6-16(14)19/h1-9H

InChI Key

VVLQRCMSHBWMQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2F)C(=C1)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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